molecular formula C6H9N5 B2683085 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE CAS No. 1072106-47-8

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE

Cat. No.: B2683085
CAS No.: 1072106-47-8
M. Wt: 151.173
InChI Key: CRTBPYDTPKSAQB-UHFFFAOYSA-N
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Description

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. Its unique structure, which combines a triazole ring with a pyrimidine ring, imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It’s worth noting that similar compounds have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . This suggests that 2-Methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine might interact with its targets by inhibiting their enzymatic activity, leading to an increase in cAMP levels.

Biochemical Pathways

Given its potential role as a pde inhibitor , it could be inferred that this compound may affect pathways involving cAMP, a key secondary messenger involved in many biological processes.

Result of Action

Based on the potential inhibition of pdes , it can be hypothesized that this compound may lead to an increase in intracellular cAMP levels, which could have various downstream effects depending on the cell type and context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . These reactions are carried out under reflux conditions in the presence of ethanol as a solvent. The reaction conditions are optimized to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrimidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole or pyrimidine rings.

Scientific Research Applications

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE is unique due to its specific structure, which combines a triazole ring with a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-4-8-6-9-5(7)2-3-11(6)10-4/h2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTBPYDTPKSAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCC(=NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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